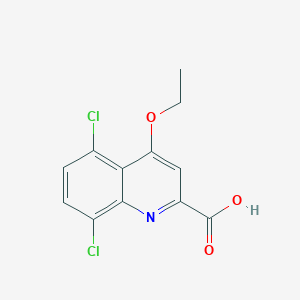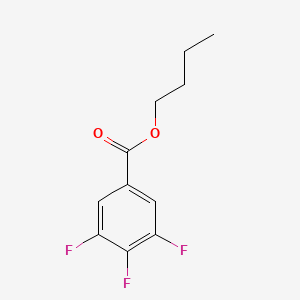
Tert-butyl 3-(4-(hydroxymethyl)phenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a phenyl group with a hydroxymethyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of 3-(hydroxymethyl)-4-phenylpyrrolidine with tert-butyl chloroformate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified using standard techniques such as column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific conditions employed.
Aplicaciones Científicas De Investigación
1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
1-Pyrrolidinecarboxylic acid, 3-[(S)-hydroxyphenylmethyl]-, 1,1-dimethylethyl ester: This compound has a similar structure but differs in the stereochemistry of the hydroxymethyl group.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a piperazine ring instead of a pyrrolidine ring and is used in different applications.
The uniqueness of 1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
1211594-39-6 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl 3-[4-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-8-14(10-17)13-6-4-12(11-18)5-7-13/h4-7,14,18H,8-11H2,1-3H3 |
Clave InChI |
FRWCYBMMOQHVNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


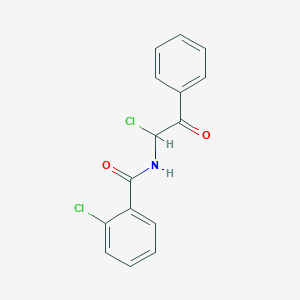
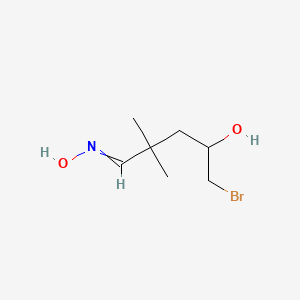
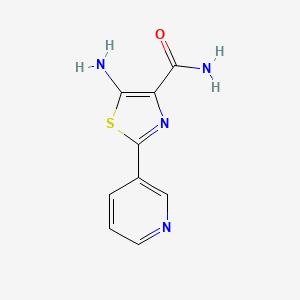

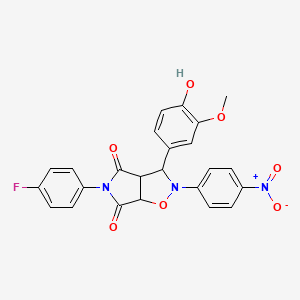


![(5R)-5-[Amino(phenyl)methyl]oxolan-2-one](/img/structure/B12626845.png)
![N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide](/img/structure/B12626851.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)](/img/structure/B12626856.png)
![N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12626863.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
